Oxiraneethanol, (2R)-
Overview
Description
Oxiraneethanol, (2R)-, also known as (2R)-2-(oxiran-2-yl)ethanol, is a chiral monohydric alcohol with the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol. It is a colorless liquid commonly used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other chemicals. The compound is characterized by its reactive epoxide ring and chiral hydroxyl group, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiraneethanol, (2R)-, can be synthesized through several methods. One common approach involves the asymmetric epoxidation of allylic alcohols . This method typically uses chiral catalysts to ensure the formation of the desired enantiomer. Another method involves the ring-opening of 1,2-epoxyethanes using various reagents.
Industrial Production Methods
In industrial settings, Oxiraneethanol, (2R)-, is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity . The process often involves the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxiraneethanol, (2R)-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert Oxiraneethanol, (2R)-, into different alcohols or other reduced forms.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiocyanates and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, thiocyanates, and other substituted compounds.
Scientific Research Applications
Oxiraneethanol, (2R)-, has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules, including chiral drugs and fine chemicals.
Biology: The compound is used in enzymatic studies to investigate enzyme activity and stereoselectivity.
Medicine: Oxiraneethanol, (2R)-, serves as a starting material for the synthesis of chiral drugs and drug intermediates.
Industry: It is employed in the production of polymers and biomaterials, where its reactivity and potential biocompatibility are valuable.
Mechanism of Action
The mechanism of action of Oxiraneethanol, (2R)-, involves its reactive epoxide ring and chiral hydroxyl group. These functional groups allow the compound to participate in various chemical reactions, including ring-opening and nucleophilic substitution . The molecular targets and pathways involved depend on the specific reaction and application. For example, in enzymatic studies, the compound can act as a substrate or inhibitor, influencing enzyme activity and selectivity.
Comparison with Similar Compounds
Oxiraneethanol, (2R)-, can be compared with other similar compounds, such as:
Oxiraneethanol, (2S)-: The (2S)-enantiomer of Oxiraneethanol has similar chemical properties but different stereochemistry, which can lead to different reactivity and applications.
Oxetaneethanol: This compound has a similar structure but with a four-membered ring instead of a three-membered epoxide ring.
Oxiraneethanol, (2R)-, is unique due to its specific stereochemistry and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[(2R)-oxiran-2-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSUMWIDHQEMPD-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473944 | |
Record name | Oxiraneethanol, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76282-48-9 | |
Record name | Oxiraneethanol, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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